molecular formula C12H9F3N2O B1385938 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline CAS No. 1086378-47-3

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Cat. No. B1385938
M. Wt: 254.21 g/mol
InChI Key: HFZANJHHMCRQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline, also known as 4-TFMP, is a trifluoromethylated pyridine-based aniline compound that has recently been studied for its potential applications in medicinal chemistry and biochemistry. This compound is of particular interest due to its ability to act as a substrate and inhibitor of numerous enzymes, which makes it an attractive tool for studying protein-ligand interactions. 4-TFMP has been used in a variety of scientific research applications, including protein-ligand binding studies, drug discovery, and enzyme inhibition assays.

Scientific Research Applications

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has been used in a variety of scientific research applications, including protein-ligand binding studies, drug discovery, and enzyme inhibition assays. In protein-ligand binding studies, 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline can be used to identify and quantify the binding affinity of a particular ligand to a protein. This can be useful in determining the efficacy of a drug candidate or in understanding how a particular protein interacts with its ligands. 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline can also be used in drug discovery research, as it can be used to identify potential drug candidates that are able to bind to a particular target protein. Finally, 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline can also be used in enzyme inhibition assays, as it has been shown to inhibit the activity of certain enzymes.

Mechanism Of Action

The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is not completely understood, but it is believed to involve the formation of a covalent bond between the trifluoromethyl group of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline and the active site of the target protein. This covalent bond results in the inhibition of the target protein, which can then be used to study the effects of the inhibition on the protein’s activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline are not completely understood, but it is believed that the compound can inhibit the activity of certain enzymes. In particular, 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition of COX-2 can result in a decrease in inflammation, which can be beneficial in treating certain diseases.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline in laboratory experiments is that it is relatively easy to synthesize and purify. 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline can also be used to identify and quantify the binding affinity of a particular ligand to a protein, as well as to identify potential drug candidates that are able to bind to a particular target protein. However, 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is not suitable for all types of experiments, as it may not be able to bind to certain target proteins. Additionally, 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline may not be able to inhibit the activity of certain enzymes, which can limit its usefulness in enzyme inhibition assays.

Future Directions

The future directions for 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline research include further studies into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and development. Additionally, further research into the synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline and its potential use in other laboratory experiments, such as enzyme inhibition assays, is also needed. Finally, further research into the potential side effects of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline is also needed to ensure its safe and effective use in medicinal applications.

properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-2-1-7-17-11(10)18-9-5-3-8(16)4-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZANJHHMCRQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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